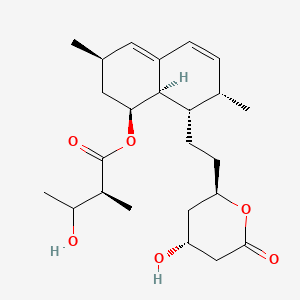

3''-Hydroxylovastatin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

125638-72-4 |

|---|---|

Formule moléculaire |

C24H36O6 |

Poids moléculaire |

420.5 g/mol |

Nom IUPAC |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16?,18+,19+,20-,21-,23-/m0/s1 |

Clé InChI |

PEIPDDGCLUETGA-FNXUIADHSA-N |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)C(C)O |

SMILES canonique |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O |

Origine du produit |

United States |

Biosynthesis and Microbial Production Pathways of Lovastatin and Its Hydroxylated Derivatives

Fungal Biosynthetic Pathways of Lovastatin (B1675250) Precursors

The biosynthesis of lovastatin is a complex process involving a series of enzymatic reactions within various fungal species. This pathway begins with the synthesis of two distinct polyketide chains, which are then assembled and modified to form the final lovastatin molecule.

Identification of Key Enzymatic Steps in Lovastatin Anabolism

The journey to lovastatin begins with the formation of a nonaketide and a diketide chain, both derived from acetate (B1210297) units. researchgate.net A key intermediate in this pathway is monacolin J, which is formed through the hydroxylation of monacolin L by a monooxygenase. nih.govijpsonline.com Monacolin J is then esterified to form monacolin X, a direct precursor to lovastatin. nih.govijpsonline.com The final step involves the attachment of a methylbutyrate side chain to monacolin J, a reaction catalyzed by a dedicated acyltransferase. rjlbpcs.com

Role of Specific Fungal Strains in Lovastatin Production (e.g., Aspergillus terreus, Monascus species)

Aspergillus terreus is the most prominent and commercially utilized fungus for lovastatin production. nih.govijpsonline.com This filamentous fungus has been extensively studied to optimize lovastatin yields through fermentation. Various strains of A. terreus have been isolated from diverse natural sources, such as soil and oyster mushroom beds, with some exhibiting high lovastatin productivity.

Monascus species, including Monascus ruber and Monascus purpureus, are also well-known producers of lovastatin and other monacolins. nih.govijpsonline.com These fungi are traditionally used in the production of red fermented rice. While they produce lovastatin, the yields and specific metabolic pathways can differ from those in A. terreus. nih.gov

| Fungal Strain | Key Characteristics in Lovastatin Production |

| Aspergillus terreus | Primary commercial producer of lovastatin. High yields achieved through optimized fermentation processes. nih.govijpsonline.com |

| Monascus species | Produces lovastatin and other monacolins. Used in the production of red fermented rice. nih.govijpsonline.com |

Characterization of Biosynthetic Genes and Enzymes (e.g., LovD acyltransferase)

The genetic blueprint for lovastatin biosynthesis is located within a gene cluster. In Aspergillus terreus, this cluster contains the genes encoding the necessary enzymes for the entire pathway. nih.gov Two key enzymes are the lovastatin nonaketide synthase (LNKS) and the lovastatin diketide synthase (LDKS), which are responsible for the synthesis of the two polyketide chains. rjlbpcs.comnih.gov

A crucial enzyme in the final stage of lovastatin biosynthesis is the LovD acyltransferase. rjlbpcs.com This enzyme is responsible for transferring the α-S-methylbutyrate side chain from an acyl carrier protein to the C8 hydroxyl group of monacolin J, thereby forming lovastatin. rjlbpcs.com The LovD enzyme has been characterized as having a broad substrate specificity, which has been exploited for the biosynthesis of lovastatin analogs.

Microbial Biotransformation for 3''-Hydroxylovastatin Formation

While the biosynthesis of lovastatin is well-established, the formation of its hydroxylated derivatives, such as this compound, often occurs through the biotransformation of the parent compound by other microorganisms.

Enzymatic Hydroxylation of Lovastatin by Microorganisms

The introduction of a hydroxyl group at the 3''-position of the methylbutyryl side chain of lovastatin is a specific enzymatic reaction. This hydroxylation is a key step in the microbial metabolism of lovastatin, leading to the formation of this compound. In studies involving rat and mouse liver microsomes, stereoselective hydroxylation at the 3"-position was identified as one of the metabolic pathways for lovastatin. nih.gov

A notable example of microbial hydroxylation is the biotransformation of lovastatin by the filamentous fungus Beauveria bassiana. researchgate.net When B. bassiana is cultured in the presence of lovastatin, it can catalyze the hydroxylation at the C-3'' position of the lovastatin molecule, yielding this compound among other metabolites. researchgate.net

Isolation and Characterization of Microorganisms Capable of 3''-Hydroxylation

The identification and characterization of microorganisms with the ability to perform specific biotransformations are crucial for the production of novel compounds. The screening of various fungal cultures has led to the isolation of strains capable of modifying lovastatin.

Beauveria bassiana AS 3.4270 is a specific strain that has been characterized for its ability to transform lovastatin. researchgate.net Through preparative scale transformation using resting cells of this fungus, researchers were able to isolate and unambiguously characterize five metabolites of lovastatin, including the 3''-hydroxylated form. researchgate.net The reactions performed by this fungus on lovastatin include hydroxylation, lactone hydrolysis, and methylation. researchgate.net The isolation of such microorganisms opens up possibilities for the biotechnological production of specific lovastatin derivatives.

| Microorganism | Biotransformation Product |

| Beauveria bassiana | This compound and other hydroxylated and methylated derivatives. researchgate.net |

Metabolic Engineering and Bioprocess Optimization for Enhanced Production of this compound

The industrial-scale production of this compound, a hydroxylated derivative of the cholesterol-lowering drug lovastatin, necessitates a multi-faceted approach that combines the optimization of fermentation conditions with advanced metabolic engineering strategies. While much of the existing research has focused on enhancing the yield of the parent compound, lovastatin, the principles and techniques are readily adaptable to improve the production of its hydroxylated metabolites. The core strategy involves creating a robust lovastatin production platform and subsequently introducing an efficient hydroxylation step.

Strategies for Optimizing Fermentation Conditions for Metabolite Yield

The biosynthesis of lovastatin and its derivatives by filamentous fungi, primarily Aspergillus terreus, is a complex process influenced by a multitude of environmental and nutritional factors. Optimization of these parameters is critical to maximize the yield of the desired metabolite. Key fermentation parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.

Nutrient and Media Optimization

The choice of carbon and nitrogen sources significantly impacts the production of polyketides like lovastatin. Slowly metabolized carbon sources are often preferred to avoid catabolite repression and to sustain secondary metabolite production over a longer period.

Table 1: Effect of Carbon and Nitrogen Sources on Lovastatin Production

| Carbon Source | Nitrogen Source | Lovastatin Titer (mg/L) |

|---|---|---|

| Lactose | Peptone | High |

| Glycerol | Yeast Extract | Moderate to High |

This table presents generalized findings on lovastatin production, which can serve as a baseline for optimizing this compound production. Actual values can vary significantly between different strains and fermentation conditions.

Influence of pH and Temperature

Maintaining optimal pH and temperature is crucial for both fungal growth and enzyme activity involved in the biosynthetic pathway. The ideal conditions can vary depending on the specific microbial strain used.

Table 2: Influence of pH and Temperature on Lovastatin Yield

| pH | Temperature (°C) | Relative Lovastatin Yield (%) |

|---|---|---|

| 5.5 | 28 | 85 |

| 6.0 | 28 | 100 |

| 6.5 | 28 | 90 |

| 6.0 | 25 | 80 |

This interactive table illustrates the typical response of lovastatin production to changes in pH and temperature. The optimal setpoint is often a narrow range that needs to be precisely controlled during fermentation.

Response surface methodology (RSM) is a common statistical tool used to optimize these multiple interacting parameters simultaneously to achieve the highest possible yield of the target metabolite.

Genetic Manipulation of Microbial Strains for Biosynthetic Pathway Enhancement

Metabolic engineering offers powerful tools to enhance the production of desired metabolites by modifying the genetic makeup of the producing microorganism. For this compound, this involves a two-pronged approach: increasing the precursor lovastatin pool and introducing or enhancing the specific hydroxylation step.

Overexpression of Pathway-Specific Genes

Heterologous Expression of Hydroxylating Enzymes

The key step in the biosynthesis of this compound from lovastatin is a specific hydroxylation reaction. This is often catalyzed by cytochrome P450 monooxygenases. While some strains of Aspergillus terreus may naturally produce hydroxylated derivatives, the efficiency can be low. A promising strategy is the identification and heterologous expression of a highly efficient hydroxylase in a high-yielding lovastatin-producing strain.

For instance, a novel cytochrome P450 enzyme from an Amycolatopsis species has been identified, which can catalyze the hydroxylation of lovastatin. The gene encoding this enzyme can be cloned and expressed in a genetically engineered strain of Aspergillus terreus or another suitable host to facilitate the efficient conversion of lovastatin to its hydroxylated form. The metabolism of lovastatin in humans is primarily carried out by cytochrome P450 3A enzymes, which have been shown to have a variable effect on 3''-hydroxylation. nih.gov This highlights the potential of screening for and engineering specific P450 enzymes for targeted hydroxylation.

Development of Integrated Bioprocesses for Metabolite Recovery

The development of an efficient and scalable downstream process for the recovery and purification of this compound is a critical component of a commercially viable bioprocess. The recovery process must be designed to handle large volumes of fermentation broth and effectively separate the target molecule from a complex mixture of cellular biomass, residual media components, and other secondary metabolites.

An integrated bioprocess for this compound would typically involve the following stages:

Solid-Liquid Separation: The first step is the removal of the microbial biomass from the fermentation broth. This is commonly achieved through filtration or centrifugation.

Extraction: The clarified broth is then subjected to a solvent extraction step to selectively recover the statin compounds. The choice of solvent and the extraction conditions (e.g., pH) are critical for achieving high recovery yields.

Purification: The crude extract is then purified to remove impurities. This often involves chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). Given the increased polarity of this compound compared to lovastatin, chromatographic methods can be optimized for efficient separation.

Crystallization: The final step is often the crystallization of the purified this compound to obtain a high-purity product.

Metabolism and Biotransformation of Lovastatin to 3 Hydroxylovastatin

Enzymatic Hydroxylation of Lovastatin (B1675250) to 3''-Hydroxylovastatin in Biological Systems

The conversion of lovastatin to this compound is an oxidative process catalyzed by enzymes. This hydroxylation occurs on the methylbutyryl side chain of the lovastatin molecule. nih.gov While hydroxylation at the 6'-position of the hexahydronaphthalene (B12109599) ring system is the main metabolic route, the formation of this compound represents a minor but significant pathway. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in Oxidative Metabolism

The oxidative metabolism of lovastatin is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, members of the CYP3A subfamily, including CYP3A4 and CYP3A5, are the primary catalysts for the hydroxylation of lovastatin in humans. nih.govpharmgkb.orgdrugbank.comdroracle.ai Studies have demonstrated a strong correlation between the content of P450 3A in human liver microsomes and the rate of lovastatin oxidation. nih.govresearchgate.net Immunoinhibition studies using antibodies against rat and human P450 3A have confirmed the significant role of these enzymes in lovastatin metabolism. nih.gov While CYP3A enzymes are central to the formation of major metabolites like 6'β-hydroxylovastatin, their specific contribution to 3''-hydroxylation has been noted to be variable depending on the microsomal source. nih.gov

Stereoselective Nature of Hydroxylation Processes

The enzymatic hydroxylation of lovastatin is a stereoselective process. nih.gov This means that the enzyme preferentially adds the hydroxyl group to a specific spatial position on the molecule. For instance, hydroxylation at the 6'-position of the lovastatin molecule occurs stereoselectively to produce 6'-beta-hydroxy-lovastatin. nih.gov Similarly, the hydroxylation at the 3''-position of the methylbutyryl side chain is also a stereoselective process. nih.gov The cytochrome P450 enzymes exhibit a high degree of regio- and stereoselectivity in the metabolism of HMG-CoA reductase inhibitors like lovastatin. nih.gov

In Vitro Metabolic Studies Utilizing Biological Matrices

To understand the intricacies of lovastatin metabolism, researchers extensively use in vitro systems that mimic the biological environment. These studies often involve biological matrices such as liver and intestinal microsomes, which are rich in drug-metabolizing enzymes.

Characterization of Metabolite Profiles in Liver Microsomes

Incubating lovastatin with liver microsomes from various species, including rats, mice, and humans, has been instrumental in identifying its metabolites. nih.govnih.govnih.gov These studies consistently show that hydroxylation at the 6'-position is the primary metabolic pathway, while hydroxylation at the 3''-position of the side chain is a minor route. nih.govnih.gov The relative abundance of individual metabolites, including this compound, can vary between species. nih.gov For example, rat liver microsomes have been found to produce two- to four-fold higher amounts of 3''-hydroxy-lovastatin compared to mouse liver microsomes. nih.gov The metabolite profiles generated in human liver microsomes are qualitatively similar to those observed in rat liver microsomes. researchgate.net

Table 1: Major Metabolites of Lovastatin Identified in Liver Microsomes

| Metabolite Name | Primary Site of Metabolism | Reference |

| 6'β-hydroxylovastatin | 6'-position of the hexahydronaphthalene ring | nih.govnih.gov |

| 6'-exomethylene-lovastatin | 6'-position of the hexahydronaphthalene ring | nih.govnih.gov |

| This compound | 3''-position of the methylbutyryl side chain | nih.govnih.gov |

| Lovastatin hydroxy acid | Hydrolysis of the lactone group | nih.govnih.gov |

Investigation of Metabolism in Intestinal Microsomes

The small intestine is a significant site for the first-pass metabolism of many orally administered drugs, including lovastatin. nih.govnih.gov In vitro studies using human small intestinal microsomes have shown that lovastatin is metabolized by cytochrome P-450 3A enzymes present in the intestine. nih.gov The primary metabolites formed in intestinal microsomes are 6'β-hydroxylovastatin and 6'-exomethylene lovastatin. nih.gov The rate of lovastatin metabolism in intestinal microsomes can be substantial, and in some cases, it has been shown that the loss of hepatic P450 activity can lead to a compensatory increase in intestinal metabolism. scienceopen.com

Enzyme Kinetic Analysis of 3''-Hydroxylation

Enzyme kinetic studies provide valuable information about the efficiency of an enzyme in converting a substrate into a product. For the metabolism of lovastatin, kinetic parameters such as the Michaelis-Menten constant (Km) have been determined for the formation of its major metabolites. In human small intestinal microsomes, the apparent Km for the formation of 6'β-hydroxylovastatin is approximately 11.2 µM. nih.gov In human liver microsomes, the Km for 6'β-hydroxylovastatin formation is around 7.8 µM. nih.gov While specific kinetic data for the 3''-hydroxylation pathway is less commonly reported, it is understood to be a less efficient pathway compared to the 6'-hydroxylation. nih.gov The relative enzyme inhibitory activity of the hydroxy acid form of 3''-hydroxy-lovastatin is reported to be 0.15, compared to 1 for the hydroxy acid form of lovastatin itself, indicating a lower biological activity. nih.govresearchgate.net

Table 2: Enzyme Kinetic Parameters for Lovastatin Metabolism in Human Microsomes

| Metabolite | Microsomal Source | Apparent Km (µM) | Reference |

| 6'β-hydroxylovastatin | Small Intestine | 11.2 ± 3.3 | nih.gov |

| 6'-exomethylene lovastatin | Small Intestine | 22.7 ± 9.0 | nih.gov |

| 6'β-hydroxylovastatin | Liver | 7.8 ± 2.7 | nih.gov |

| 6'-exomethylene lovastatin | Liver | 10.3 ± 2.6 | nih.gov |

Comparative Biotransformation Studies with Other Statin Compounds

The metabolic pathways of statins vary considerably depending on their chemical structure, particularly their lipophilicity. ahajournals.org Lovastatin, being a lipophilic statin, undergoes extensive metabolism, primarily by CYP3A4, similar to simvastatin (B1681759) and atorvastatin. ahajournals.org In contrast, hydrophilic statins like pravastatin (B1207561) and rosuvastatin (B1679574) are largely excreted unchanged. researchgate.net

Comparative in vitro studies using human liver microsomes (HLMs) and human intestine microsomes (HIMs) highlight these differences. Statin lactones are generally metabolized to a much greater extent than their corresponding acid forms in HLMs. abo.finih.gov For instance, lovastatin is readily metabolized in the liver and small intestine by CYP3A enzymes. nih.govnih.gov Its major metabolites in human liver microsomes are 6'β-hydroxylovastatin and 6'-exomethylene lovastatin. nih.gov

In contrast, the metabolism of pravastatin by CYP enzymes is a much more minor elimination pathway. nih.gov Studies comparing the two show that the cytochrome P-450-dependent intestinal intrinsic clearance of pravastatin is over 5000-fold lower than that of lovastatin. nih.gov This suggests that unlike lovastatin, drug interactions involving CYP3A-catalyzed metabolism are not expected to have a clinically significant effect on pravastatin's pharmacokinetics. nih.gov

The following tables provide a comparative overview of the metabolism of various statins based on research findings.

Table 1: Comparative Metabolism of Different Statins

This interactive table summarizes the primary metabolic enzymes and characteristics for several statin compounds.

| Statin | Solubility | Primary Metabolic Enzymes | Key Metabolic Characteristics |

| Lovastatin | Lipophilic | CYP3A4, CYP3A5 pharmgkb.orgahajournals.org | Administered as an inactive lactone, extensively metabolized in the liver and intestine. pharmgkb.orgnih.gov |

| Simvastatin | Lipophilic | CYP3A4 ahajournals.org | Extensive metabolism, similar to lovastatin. abo.finih.gov |

| Atorvastatin | Lipophilic | CYP3A4 ahajournals.org | Extensively metabolized by CYP3A4/5. abo.fi |

| Fluvastatin | Lipophilic | CYP2C9 ahajournals.org | Extensively biotransformed by CYP2C9. researchgate.net |

| Pravastatin | Hydrophilic | Minor metabolism by CYP3A4, sulfation nih.govnih.gov | Excreted mainly unchanged; CYP-dependent metabolism is a minor pathway. nih.govresearchgate.net |

| Rosuvastatin | Hydrophilic | Minor | Excreted mainly unchanged. researchgate.net |

| Pitavastatin | Lipophilic | Minor | Excreted mainly unchanged. researchgate.net |

Table 2: In Vitro Intrinsic Clearance (CLint) of Statin Lactones in Human Liver Microsomes (HLMs)

This table presents the intrinsic clearance values for the lactone forms of several statins, indicating the rate of metabolism. Higher values suggest more extensive metabolism.

| Statin Lactone | Intrinsic Clearance (CLint) in HLMs (µl/min/mg) | Reference |

| Simvastatin | 7400 | abo.finih.gov |

| Atorvastatin | 3700 | abo.finih.gov |

| 2-hydroxyatorvastatin | 840 | abo.finih.gov |

| 4-hydroxyatorvastatin | 20 | abo.finih.gov |

| Pitavastatin | 20-840 | abo.finih.gov |

Data for lovastatin was not specified in the same comparative format in the cited sources, but as a substrate of CYP3A4, its metabolism is extensive, comparable to simvastatin. nih.govahajournals.org

Molecular Mechanisms and Enzymatic Interactions Involving 3 Hydroxylovastatin

Interactions with 3-Hydroxy-3-methylglutaryl-Coenzyme A Reductase (HMG-CoA Reductase)

The primary mechanism of action for 3''-Hydroxylovastatin, like its parent compound, is the inhibition of HMG-CoA reductase. This interaction has been characterized through both activity assays and structural studies.

Characterization of Relative Enzyme Inhibitory Activities of Hydroxylated Metabolites

Studies on the microsomal metabolites of lovastatin (B1675250) have demonstrated that they are active inhibitors of HMG-CoA reductase when converted to their hydroxy acid forms. nih.gov Research comparing these metabolites has quantified their relative inhibitory strength. In one such study, the hydroxy acid form of 3''-hydroxy-lovastatin was found to be an active inhibitor, although less potent than the parent compound. nih.gov The relative enzyme inhibitory activities were established as follows: lovastatin (1.0), 6'-beta-hydroxy-lovastatin (0.6), 6'-exomethylene-lovastatin (0.5), and 3''-hydroxy-lovastatin (0.15). nih.gov

Table 1: Relative Inhibitory Activities of Lovastatin Metabolites on HMG-CoA Reductase

| Compound (Hydroxy Acid Form) | Relative Enzyme Inhibitory Activity |

|---|---|

| Lovastatin | 1.0 |

| 6'-beta-hydroxy-lovastatin | 0.6 |

| 6'-exomethylene-lovastatin | 0.5 |

| 3''-hydroxy-lovastatin | 0.15 |

Data sourced from a study on the biotransformation of lovastatin. nih.gov

Structural Basis of Ligand-Enzyme Binding and Inhibition

The structural basis for how statins, including the active form of this compound, inhibit HMG-CoA reductase has been elucidated through structural biology. Statins function as competitive inhibitors by binding to the same active site as the natural substrate, HMG-CoA. nih.govnih.gov The inhibitor molecules occupy a significant portion of the HMG-CoA binding site, physically blocking the substrate from accessing the catalytic machinery of the enzyme. nih.govnih.gov

A critical feature of this interaction is the flexibility of the enzyme's structure. nih.gov Specifically, several catalytically important residues located near the C-terminus of HMG-CoA reductase are disordered in the enzyme-statin complex. nih.govnih.gov If these residues were fixed in a single conformation, they would create steric hindrance, preventing the statin from binding effectively. nih.govnih.gov This inherent pliability in the enzyme's active site is essential for accommodating the statin molecule. nih.gov Further studies have revealed that large conformational domain movements may also play a role in controlling substrate binding and cofactor exchange. brynmawr.educore.ac.uk

Studies on Broader Enzymatic Conversions and Potential Biotransformation Targets

The formation of this compound is a key step in the biotransformation of lovastatin. Liver microsomes from various species, including rats and mice, have been shown to catalyze the stereoselective hydroxylation of lovastatin at the 3"-position of the methylbutyryl side chain. nih.gov This conversion is primarily mediated by the cytochrome P-450 3A (CYP3A) enzyme system. nih.gov

Beyond this specific reaction, lovastatin undergoes several other enzymatic conversions. The same liver microsomes that produce this compound also catalyze hydroxylation at the 6'-position, leading to 6'-beta-hydroxy-lovastatin and a 6'-exomethylene derivative. nih.gov In vivo studies in rats have identified the 3'-hydroxy analog as a major metabolite excreted in bile. nih.gov Another significant biotransformation pathway involves the hydrolysis of the lactone ring to form the corresponding open hydroxy acid, which is the pharmacologically active form that inhibits HMG-CoA reductase. nih.gov Furthermore, beta-oxidation of the heptanoic acid moiety of lovastatin can occur, leading to a pentanoic acid derivative. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6'-beta-hydroxy-lovastatin |

| 6'-exomethylene-lovastatin |

| Acetoacetyl-CoA |

| Acetyl-CoA |

| Atorvastatin |

| Cerivastatin |

| Cholesterol |

| Compactin |

| Cyclosporine |

| Fluvastatin |

| HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) |

| Ketoconazole |

| Lovastatin |

| Mevalonate |

| Monacolin J |

| Pravastatin (B1207561) |

| Rosuvastatin (B1679574) |

| Simvastatin (B1681759) |

| Taurine |

Synthetic Methodologies for 3 Hydroxylovastatin and Its Chemical Analogs

Chemical Synthesis Approaches for Hydroxylated Statin Structures

The introduction of hydroxyl groups onto the statin scaffold requires precise control of regioselectivity and stereoselectivity. Both chemical and biocatalytic methods have been developed to address this challenge, targeting either the modification of existing statin cores or the de novo synthesis of key structural motifs.

The biosynthetic pathway of lovastatin (B1675250) provides a natural template for hydroxylation strategies. In fungi like Aspergillus terreus, the synthesis proceeds through a polyketide pathway where precursors are hydroxylated by specific enzymes. For instance, monacolin L is hydroxylated to form monacolin J, a key intermediate in the biosynthesis of lovastatin. nih.govjbiochemtech.com Monacolin J, which possesses a hydroxyl group on the hexahydronaphthalene (B12109599) core, is a direct precursor to lovastatin and can be isolated from mutant strains of the producing fungus. nih.gov

From a semi-synthetic perspective, lovastatin can be chemically converted to its precursors, which can then be used to build new analogs. A common industrial strategy involves the hydrolysis of the 2-methylbutyrate (B1264701) side chain of lovastatin to yield monacolin J. ekb.egresearchgate.net This process typically uses basic conditions, such as treatment with potassium hydroxide (B78521) or lithium hydroxide, followed by re-lactonization to give the diol lactone. jbiochemtech.comekb.eg This hydroxylated precursor, monacolin J, is a crucial starting material for the semi-synthesis of other statins, such as simvastatin (B1681759), through selective acylation of the C8'-hydroxyl group. researchgate.netmdpi.com

The β-hydroxy acid moiety (or its lactone equivalent) is the pharmacophore of all statins, and its absolute configuration is critical for inhibitory activity. Consequently, the development of enantioselective methods for its synthesis has been a major focus of research.

Biocatalysis has emerged as a powerful tool for this purpose. The highly stereoselective reduction of ketoester precursors can be achieved using ketoreductases (KREDs). For example, the enantiomerically pure intermediate tert-butyl (R)-3-hydroxyl-5-hexenoate has been synthesized on a pilot-plant scale from a ketoester using the ketoreductase KRED-06, achieving a high yield (96.2%) and excellent enantiomeric excess (>99.9% ee). acs.org This biocatalytic approach avoids the need for cryogenic conditions often required in traditional chemical reductions. acs.org

Another cornerstone of asymmetric synthesis applicable to statins is the Corey-Bakshi-Shibata (CBS) reduction. This method uses a chiral oxazaborolidine catalyst, derived from borane (B79455) and a chiral amino alcohol, to achieve the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high precision. wordpress.com The CBS reduction is a standard and scalable method widely employed in the pharmaceutical industry for manufacturing chiral alcohol intermediates essential for the synthesis of statins and other complex molecules. wordpress.com

| Method | Catalyst/Reagent | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Ketoreductases (KREDs) | Ketoesters | High enantiomeric excess (>99.9% ee), mild reaction conditions | acs.org |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine Catalyst | Prochiral Ketones | High enantioselectivity, scalability, broad substrate scope | wordpress.com |

Derivatization and Structural Modification of the Lovastatin Core

Modification of the lovastatin molecule allows for the creation of novel analogs with potentially improved characteristics. These modifications can be guided by rational design principles to target specific properties.

Rational drug design aims to create new molecules with enhanced properties based on the structure and activity of a parent compound. For statins, this can involve modifying the core structure or the side chains to improve factors like solubility, hepatoselectivity, or stability. nih.gov The synthesis of analogs with a 3''-hydroxy functionality falls within this strategy, exploring how changes to the ester side chain impact the molecule's interactions with its biological target.

An example of such derivatization is the synthesis of side-chain ether analogues of lovastatin, which have been prepared and evaluated as HMG-CoA reductase inhibitors. nih.gov While these ether analogs were generally found to be less potent than their ester counterparts, the study demonstrated that systematic structural modification is a viable strategy for exploring the structure-activity relationship of the lovastatin side chain. nih.gov More advanced rational design strategies include the development of Proteolysis Targeting Chimeras (PROTACs) based on statin structures to induce the degradation of the HMG-CoA reductase enzyme, representing a novel therapeutic approach. researchgate.net

The targeted introduction of hydroxyl groups onto the lovastatin core is a key step in creating derivatives like pravastatin (B1207561) or in synthesizing novel analogs. Microbial hydroxylation is a well-established method for achieving this with high regioselectivity and stereoselectivity. For instance, pravastatin is produced via the microbial hydroxylation of mevastatin (B1676542), a close analog of lovastatin. jchemrev.com This biotransformation introduces a hydroxyl group at the C6 position of the decalin ring system.

In addition to biocatalysis, chemical methods can be employed for targeted hydroxylation. The Baeyer-Villiger oxidation, for example, can be used to convert a strategically placed ketone into an ester, which can then be hydrolyzed to reveal a hydroxyl group. This approach was utilized in the total synthesis of dihydroeptastatin, a novel hydroxylated HMG-CoA reductase inhibitor, where a key C-3 hydroxyl group was introduced via this reaction sequence. nih.gov Furthermore, simple chemical transformations like alkaline hydrolysis can be used to open the lactone ring of statins, converting it into the corresponding open-chain β-hydroxy acid form. google.comnih.gov This reaction introduces a carboxylic acid and a free hydroxyl group, fundamentally altering the molecule's structure and polarity. nih.gov

| Methodology | Typical Reagents/System | Position of Hydroxylation | Example | Reference |

|---|---|---|---|---|

| Microbial Hydroxylation | Fungal Biocatalyst | C6 on decalin ring | Mevastatin to Pravastatin | jchemrev.com |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Position dependent on precursor ketone | Synthesis of Dihydroeptastatin | nih.gov |

| Alkaline Hydrolysis | NaOH or KOH | Opens lactone to β-hydroxy acid | Lovastatin to Lovastatin hydroxy acid | nih.gov |

Advanced Analytical Methodologies for 3 Hydroxylovastatin Research

Chromatographic Separation Techniques for Qualitative and Quantitative Analysis

Chromatography is the cornerstone for isolating 3''-Hydroxylovastatin from other related compounds and matrix components. The choice between liquid and gas chromatography depends on the analyte's properties and the research objectives.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of lovastatin (B1675250) and its metabolites, including this compound. wikipedia.org Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research has established various HPLC methods, primarily for the parent compound lovastatin, which are directly applicable to its hydroxy metabolites. These methods often use a C18 or C10 column for separation. nih.govnih.gov The mobile phase typically consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net For instance, a mixture of 0.05 M phosphate (B84403) buffer (pH 7) and acetonitrile (44.5:55.5, v/v) has been successfully used. researchgate.net Gradient elution, where the mobile phase composition is changed over time, can achieve simultaneous separation of multiple statins and their metabolites in a single run. nih.gov This is essential for comparative metabolic studies.

The performance of these HPLC methods is validated through several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net Methods have demonstrated linearity in concentration ranges from 1-100 ng/mL, with LOQ values as low as 1 ng/mL, enabling analysis in pharmacokinetic studies. nih.govresearchgate.net

Table 1: Examples of HPLC Methodologies for Lovastatin and Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Reversed-phase C18 | C-18 | Kinetex C18 |

| Mobile Phase | 0.05 M phosphate buffer (pH 7) and acetonitrile (44.5:55.5, v/v) nih.gov | Acetonitrile/methanol/phosphate buffer solution pH 4 (32/33/35) researchgate.net | Gradient of 0.05M potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile nih.gov |

| Detection | UV at 238 nm nih.gov | UV at 238 nm researchgate.net | Diode Array Detector (DAD) at 280 nm nih.gov |

| Flow Rate | Not specified | 1.5 mL/min researchgate.net | 1.00 mL/min nih.gov |

| LOQ | 1 ng/mL nih.gov | 2.8 x 10⁻⁶ M researchgate.net | Not specified for this compound |

| LOD | 0.5 ng/mL nih.gov | 9.1 x 10⁻⁷ M researchgate.net | 1.50 mM (for Lovastatin) nih.gov |

| Retention Time | 4.3 min (for Lovastatin) researchgate.net | Not specified | 9.30 min (for Lovastatin) nih.gov |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) offers a high-resolution separation alternative, particularly when coupled with mass spectrometry. nih.gov However, due to the low volatility and thermal instability of compounds like this compound, direct analysis is not feasible. researchgate.net Chemical derivatization is a mandatory step to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.netjfda-online.com Common derivatization techniques include silylation (e.g., forming trimethylsilyl (B98337) derivatives), acylation, and alkylation. researchgate.net

A typical GC method involves a capillary column, such as a DB-5MS, which has a stationary phase of 5% diphenyl and 95% dimethyl siloxane. nih.gov The analysis is performed using a temperature program where the oven temperature is gradually increased to elute compounds based on their boiling points. nih.govjppres.com For example, an initial temperature of 150°C might be held for a few minutes before ramping up to 300°C. nih.gov

While specific GC methods for this compound are not extensively documented in public literature, the methodologies for analyzing other 3-hydroxy-fatty acids are well-established and serve as a strong precedent. nih.gov These methods provide a robust framework for developing a quantitative GC-based analysis for this compound in various biological samples. nih.govnih.gov

Spectrometric Detection Methods for Structural Elucidation and Quantification

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of this compound.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing metabolites. wikipedia.org It provides mass-to-charge ratio (m/z) information that aids in confirming the identity of a compound. wikipedia.org For unequivocal structural elucidation and identification of metabolites in complex biological samples, tandem mass spectrometry (LC-MS/MS) is the gold standard. wikipedia.orgnih.gov

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a unique pattern of product ions. jrespharm.comdergipark.org.tr This fragmentation pattern serves as a structural fingerprint for the molecule. Advanced techniques like Data-Independent Acquisition (DIA) are increasingly used to capture MS/MS spectra for all detectable analytes in a sample, providing a comprehensive digital map for in-depth analysis. sciex.com For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used, where the instrument is set to detect a specific transition from a precursor ion to a product ion, offering high sensitivity and selectivity. jrespharm.comdergipark.org.tr

Metabolite identification is further enhanced by comparing the acquired MS/MS spectra against spectral libraries. sciex.comualberta.ca The combination of chromatographic retention time, accurate mass measurement, and MS/MS fragmentation pattern provides high confidence in metabolite identification. nih.gov

Table 2: Conceptual MS/MS Parameters for Metabolite Identification

| Parameter | Description | Example Application for this compound |

|---|---|---|

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected for fragmentation. For this compound (C24H36O6), the molecular weight is 420.5 g/mol. nih.gov | [M+H]⁺: 421.2 |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments generated from the precursor ion after collision-induced dissociation. | Fragments corresponding to the loss of water, the side chain, or parts of the polyketide ring structure. |

| Collision Energy (eV) | The energy applied to induce fragmentation of the precursor ion. | Optimized to produce a rich spectrum of product ions for structural confirmation. |

| Acquisition Mode | The method used to acquire MS/MS data. | MRM for quantification; Full Scan or DIA for identification and profiling. jrespharm.comsciex.com |

This table is interactive. Users can sort and filter the data.

Ultraviolet (UV) detection is a common and robust technique used in conjunction with HPLC. nih.gov It relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb UV radiation at specific wavelengths. For lovastatin and its metabolites, the chromophoric structure allows for detection at wavelengths around 238 nm or 280 nm. nih.govresearchgate.netnih.gov The degradation or metabolism of lovastatin to this compound often leaves the core chromophore intact, allowing for detection at similar wavelengths. researchgate.net

Fluorescence detection offers a significant advantage in terms of sensitivity and selectivity over UV detection. shimadzu.co.uk A fluorescence detector measures the light emitted from a compound after it has been excited by light of a specific wavelength. shimadzu.co.uk This technique can be orders of magnitude more sensitive than UV absorption. analysis.rs While some compounds possess native fluorescence, others can be chemically modified with a fluorescent tag (derivatization) to enable detection. pharmahealthsciences.netnih.gov For trace-level analysis of metabolites in complex matrices like plasma or wastewater, the enhanced signal-to-noise ratio provided by fluorescence detection is highly beneficial. analysis.rspharmahealthsciences.net

Table 3: Comparison of UV and Fluorescence Detection

| Feature | UV Detection | Fluorescence Detection |

|---|---|---|

| Principle | Measures light absorption by chromophores. nih.gov | Measures light emission from fluorescent compounds (fluorophores). shimadzu.co.uk |

| Selectivity | Moderate; any compound that absorbs at the set wavelength is detected. shimadzu.co.uk | High; only fluorescent compounds are detected at specific excitation/emission wavelengths. shimadzu.co.uk |

| Sensitivity | Good, but can be limited by matrix interference. analysis.rs | Excellent; often 10-1000 times more sensitive than UV detection. shimadzu.co.ukanalysis.rs |

| Application | Widely used for routine quantitative analysis of compounds with UV chromophores. nih.govresearchgate.net | Ideal for trace analysis, complex samples, and when high sensitivity is required. analysis.rspharmahealthsciences.net |

| Derivatization | Not required for compounds with native chromophores. | May be required to make non-fluorescent analytes detectable. pharmahealthsciences.netnih.gov |

This table is interactive. Users can sort and filter the data.

Advanced Sample Preparation and Purification Strategies in Research Studies

Effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest before instrumental analysis. chromatographyonline.com The choice of method depends on the sample matrix (e.g., plasma, urine, fermentation broth) and the analyte's chemical properties. nih.gov

For biological fluids like plasma, protein precipitation is often the first step to remove large protein molecules. This is followed by extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. A one-step LLE procedure has been used for the isolation of lovastatin from plasma. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material, often packed in a cartridge, to selectively adsorb the analyte from the liquid sample. nih.gov Interferents are washed away, and the purified analyte is then eluted with a different solvent. C10 and C18 cartridges are commonly used for statin analysis. nih.gov SPE is valued for its efficiency, selectivity, and potential for automation. nih.gov

For purification on a larger scale, preparative chromatography techniques are employed. Reversed-phase displacement chromatography has been shown to purify statins from crude substances of 85-88% purity to a final purity of at least 99.5%. nih.gov Ion-exchange chromatography is another valuable technique for isolating and purifying charged compounds from complex mixtures. nih.gov These advanced purification strategies are essential for obtaining pure standards of this compound for use in analytical method development and pharmacological research.

Method Validation Parameters for Robust Research Applications

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. europa.eu For the quantitative analysis of this compound, a major active metabolite of Lovastatin, robust and reliable analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential. nih.govresearchgate.net The validation process demonstrates that a method is suitable for its purpose by evaluating specific performance characteristics. europa.euscielo.br Key parameters include linearity, detection and quantification limits, precision, and accuracy. europa.eu While specific validation data for this compound is not extensively published, the following sections outline the principles of these parameters, supplemented with data from validated methods for the parent compound, Lovastatin, and its primary acidic metabolite, which serve as a proxy for expected analytical performance.

Linearity

The linearity of an analytical procedure is its ability, within a defined range, to obtain test results that are directly proportional to the concentration of the analyte. europa.eu This is a critical parameter for quantification, demonstrating that the instrument's response accurately reflects changes in the analyte concentration. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. researchgate.netsepscience.com A value of r > 0.99 is generally considered to show a strong linear relationship. researchgate.net

For quantitative analysis, the range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. europa.euscielo.br

Table 1: Examples of Linearity in Analytical Methods for Lovastatin and its Acid Metabolite

| Analyte | Method | Linear Range | Correlation Coefficient (r) | Source |

|---|---|---|---|---|

| Lovastatin | LC-MS/MS | 0.05 - 20 ng/mL | > 0.999 | akjournals.com |

| Lovastatin | LC-MS/MS | 0.121 - 35.637 ng/mL | > 0.99 | researchgate.net |

| Lovastatin Acid | LC-MS/MS | 0.05 - 5.00 ng/mL | Not Specified | impactfactor.org |

| Lovastatin | LC-MS/MS | 0.03125 - 64 µg/L | Not Specified | nih.gov |

Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. loesungsfabrik.de

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.denih.gov It is often determined by analyzing samples with known low concentrations and establishing the minimum level at which the analyte can be distinguished from the background noise, commonly at a signal-to-noise ratio of 3:1. loesungsfabrik.de

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions. loesungsfabrik.deeflm.eu The LOQ is a critical parameter for quantitative assays and is often established at a signal-to-noise ratio of 10:1. sepscience.com

These limits are crucial for determining the lower boundary of a method's useful range, particularly when analyzing trace levels of metabolites in biological matrices. uzh.ch

Table 2: Examples of Detection and Quantification Limits for Lovastatin and its Acid Metabolite

| Analyte | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Lovastatin | LC-MS/MS | Not Specified | 0.05 ng/mL | akjournals.com |

| Lovastatin Acid | LC-MS/MS | Not Specified | 0.05 ng/mL | impactfactor.org |

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It provides an indication of the random error of a method and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net

Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. europa.euresearchgate.net

Table 3: Examples of Precision in Analytical Methods for Lovastatin

| Analyte | Method | Precision Level | Concentration(s) | Precision (% RSD) | Source |

|---|---|---|---|---|---|

| Lovastatin | LC-MS/MS | Intra-day & Inter-day | 0.05, 0.5, 2.0, 10.0 ng/mL | 0.4 - 11.4% | akjournals.com |

| Lovastatin | LC-MS/MS | Intra-day at LLOQ | 0.121 ng/mL | < 11.38% | researchgate.net |

| Lovastatin | LC-MS/MS | Inter-day at LLOQ | 0.121 ng/mL | < 8.62% | researchgate.net |

| Lovastatin | LC-MS/MS | Intra-day & Inter-day | Not Specified | < 9.3% | nih.gov |

Accuracy

Accuracy refers to the closeness of the test results obtained by a method to the true or accepted reference value. hawaii.edu It is a measure of the systematic error of a method and is often expressed as the percentage of recovery of a known added amount of analyte or as the difference between the mean and the accepted true value. europa.eunih.gov To assess accuracy, the analytical method is applied to samples or mixtures to which known quantities of the analyte have been added. scielo.brresearchgate.net The results are then compared to the known "true" value.

Table 4: Examples of Accuracy in Analytical Methods for Lovastatin

| Analyte | Method | Concentration(s) | Accuracy (% Recovery or Deviation) | Source |

|---|---|---|---|---|

| Lovastatin | LC-MS/MS | 0.05, 0.5, 2.0, 10.0 ng/mL | Deviation < 15% | akjournals.com |

| Lovastatin | LC-MS/MS | Not Specified | Recovery: 96% - 102% | nih.gov |

| Lovastatin & Lovastatin Acid | LC-MS/MS | Spiked Plasma Samples | Mean Recovery: 71.0% (Lovastatin), 81.2% (Lovastatin Acid) | impactfactor.org |

Future Research Directions and Emerging Paradigms for 3 Hydroxylovastatin

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

The integration of "omics" technologies, such as metabolomics and proteomics, offers a systemic and comprehensive approach to understanding the role and production of 3''-Hydroxylovastatin. These fields provide a snapshot of the complete set of metabolites (metabolome) and proteins (proteome) within a biological system at a specific time. isaaa.org

Metabolomics can identify and quantify the full range of small-molecule compounds, including this compound and its precursors, within a producing organism like Aspergillus terreus. This allows researchers to map the metabolic pathways leading to its formation and identify potential bottlenecks or competing pathways. By comparing the metabolomes of high- and low-producing strains, key enzymatic reactions and regulatory metabolites can be pinpointed. isaaa.org

Proteomics complements this by studying the entire set of proteins, including the enzymes that catalyze the biosynthesis of lovastatin (B1675250) and its subsequent hydroxylation. isaaa.org Identifying and quantifying these enzymes can reveal rate-limiting steps in the production of this compound. For instance, discovering the specific P450 monooxygenase responsible for the 3''-hydroxylation would be a primary goal.

The true power lies in multi-omics , which integrates data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the biological system. frontlinegenomics.com This approach can elucidate the complex regulatory networks that govern the biosynthesis of this compound, from the genetic blueprint to the final chemical product. nih.govmdpi.com Such a comprehensive understanding is crucial for rationally engineering microorganisms for enhanced production.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Key Application | Expected Outcome |

|---|---|---|

| Metabolomics | Profiling of intracellular and extracellular metabolites in producing organisms. | Identification of biosynthetic precursors, intermediates, and byproducts. Mapping of the metabolic network related to this compound. |

| Proteomics | Identification and quantification of enzymes involved in the biosynthetic pathway. | Pinpointing rate-limiting enzymatic steps and discovering the specific hydroxylase for 3''-hydroxylation. |

| Multi-Omics | Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data. frontlinegenomics.com | A comprehensive model of the regulatory and metabolic pathways for targeted strain engineering and yield optimization. |

Computational Modeling and Simulation for Molecular Interactions and Pathway Prediction

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for predicting and understanding the behavior of molecules like this compound at an atomic level. These methods can simulate the conformational flexibility of the molecule and its interactions with biological targets, such as the enzyme HMG-CoA reductase. mdpi.comstrath.ac.uk

By creating a mathematical framework, researchers can simulate how different parameters, such as binding site strength and molecular rigidity, control molecular interactions. drugtargetreview.com This computational approach is significantly more efficient than traditional trial-and-error laboratory methods and can accelerate the development of new therapeutic agents. drugtargetreview.com For this compound, modeling can predict its binding affinity and orientation within the active site of its target enzyme, providing insights into its potential efficacy compared to lovastatin.

Furthermore, computational tools can aid in pathway prediction. By analyzing the genome of the producing organism, bioinformatics can identify potential biosynthetic gene clusters responsible for lovastatin production. researchgate.net Quantum-chemical calculations and MD simulations can then be used to explore the potential energy surfaces of different enzymatic reactions, helping to predict the most likely biosynthetic route to this compound and identify the enzymes involved. mdpi.comstrath.ac.uk Implicit solvation models can be used to reduce the computational cost of these simulations, making the treatment of large biomolecular systems more accessible. nih.gov

Table 2: Computational Approaches in this compound Research

| Computational Method | Application | Research Goal |

|---|---|---|

| Molecular Docking | Simulating the binding of this compound to its target enzyme (e.g., HMG-CoA reductase). | Predicting binding affinity, orientation, and potential inhibitory activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and conformational changes of the molecule and its complex with a target protein over time. strath.ac.uk | Understanding the stability of the drug-receptor complex and the mechanics of interaction. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions, such as hydroxylation, with high accuracy for the active site (QM) and efficiency for the surrounding protein (MM). | Elucidating the precise chemical mechanism of the 3''-hydroxylation step. |

| Genome Mining & Bioinformatics | Analyzing the genome of the producing organism to identify biosynthetic gene clusters. researchgate.net | Predicting the genes and enzymes responsible for the synthesis of this compound. |

Green Chemistry Approaches in this compound Synthesis and Bioproduction

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that are environmentally benign, reduce waste, and conserve energy. nih.gov These principles are highly relevant to the production of pharmaceuticals like this compound. nih.gov

A key green approach is the use of biocatalysis , which employs enzymes or whole microbial cells to perform chemical transformations. researchgate.netmdpi.com Biocatalysis offers remarkable advantages over traditional chemical synthesis, including high selectivity, which avoids the need for protecting and deprotecting functional groups, and mild reaction conditions (ambient temperature and pressure, often in water). mdpi.com This leads to shorter, more efficient processes with less waste and reduced environmental impact. mdpi.com

For this compound, a whole-cell biocatalytic process could be developed. This might involve engineering a microorganism, such as E. coli or Saccharomyces cerevisiae, to express the specific hydroxylase enzyme that converts lovastatin into its 3''-hydroxy derivative. nih.govnih.gov This approach would eliminate the need for harsh chemical reagents and complex purification steps associated with traditional organic synthesis.

Other green chemistry strategies include the use of sustainable solvents (like water or ionic liquids), solvent-free reaction conditions, and microwave-assisted synthesis to improve efficiency and reduce energy consumption. frontiersin.org The overarching goal is to develop a production process for this compound that is not only economically viable but also environmentally sustainable.

Exploration of Novel Enzymatic Systems for Hydroxylation and Derivatization

The discovery and engineering of novel enzymes are central to advancing the synthesis and diversification of compounds like this compound. The key transformation is the specific hydroxylation of the lovastatin molecule, a reaction often catalyzed by cytochrome P450 monooxygenases or other dioxygenases. nih.gov

Future research will focus on enzyme prospecting —screening microbial genomes and metagenomic libraries for novel hydroxylases with high activity and specificity for the 3'' position of the lovastatin core. Once a candidate enzyme is identified, protein engineering techniques, such as directed evolution, can be used to improve its properties. nih.gov For example, mutagenesis can enhance an enzyme's stability, catalytic efficiency, and substrate tolerance, making it more suitable for industrial-scale bioproduction. nih.gov

Beyond hydroxylation, other enzymatic systems can be explored for further derivatization of this compound. For instance, acyltransferases could be used to attach different side chains to the hydroxyl group, creating a library of novel statin analogs with potentially improved pharmacological properties. The discovery of the acyltransferase LovD in the lovastatin biosynthetic pathway, which is responsible for adding the side chain to monacolin J, provides a template for such explorations. nih.govnih.gov The use of enzymes like halohydrin dehalogenases, which can form various chemical bonds, also represents a promising avenue for creating new derivatives. nih.gov

Table 3: Key Enzyme Classes for this compound Research

| Enzyme Class | Function | Potential Application |

|---|---|---|

| Cytochrome P450 Monooxygenases | Catalyze the insertion of an oxygen atom into a C-H bond. | Specific hydroxylation of lovastatin to produce this compound. |

| Dioxygenases | Incorporate both atoms of molecular oxygen into a substrate. nih.gov | Alternative enzymatic system for the regio- and stereospecific hydroxylation of lovastatin. researchgate.net |

| Acyltransferases (e.g., LovD) | Transfer an acyl group from a donor molecule. nih.gov | Derivatization of the 3''-hydroxyl group to create novel analogs with potentially enhanced activity. |

| Hydrolases | Catalyze the hydrolysis of chemical bonds. illinois.edu | Potential use in precursor synthesis or modification of the lovastatin structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.